molecular formula C19H20N4O2S B2976169 Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705127-51-0

Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2976169
CAS No.: 1705127-51-0
M. Wt: 368.46
InChI Key: OYAXXXRQIPSFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-mycobacterial Properties

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as a new chemotype with potential anti-mycobacterial properties. A study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides revealed that seventeen compounds exhibited significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. The most promising compounds demonstrated low cytotoxicity and a therapeutic index ranging from 8-64, showcasing their potential as anti-tubercular agents. The quantitative structure-activity relationship (QSAR) was established using a CoMFA model, indicating a high prediction accuracy for anti-mycobacterial activity (Pancholia et al., 2016).

Anticancer Potential

Further research explored the anticancer potential of derivatives related to the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone framework. For instance, a novel bioactive heterocycle with antiproliferative activity was synthesized and evaluated, indicating the utility of such compounds in developing anticancer therapies. Structural characterization through various spectroscopic methods confirmed the promising features of these compounds (Prasad et al., 2018).

Antifungal and Antibacterial Activities

Additional studies on pyridine derivatives, including those with structural similarities to benzo[d]thiazol-2-yl compounds, revealed variable and modest activity against investigated strains of bacteria and fungi. This suggests the potential of these compounds in the development of new antimicrobial agents (Patel et al., 2011).

Molecular Aggregation and Solvent Effects

Research on related thiazol and thiadiazol derivatives has also shed light on the solvent effects on molecular aggregation. Such studies are crucial for understanding the chemical behavior and potential applications of benzo[d]thiazol-2-yl derivatives in various solvents, impacting their use in medicinal chemistry and drug design (Matwijczuk et al., 2016).

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(18-20-14-5-1-2-6-15(14)26-18)23-9-3-4-12(11-23)10-16-21-17(22-25-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAXXXRQIPSFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.